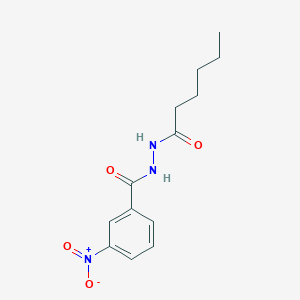![molecular formula C15H14N2O2 B3842694 N'-[(2-phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B3842694.png)
N'-[(2-phenylacetyl)oxy]benzenecarboximidamide
Descripción general
Descripción
N'-[(2-phenylacetyl)oxy]benzenecarboximidamide, commonly known as PACOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACOC is a derivative of benzenecarboximidamide, which is a class of organic compounds that are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PACOC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that PACOC exhibits potent anti-inflammatory and analgesic effects in various animal models. PACOC has also been shown to reduce fever and inflammation in rats, indicating its potential use as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PACOC in lab experiments is its potent anti-inflammatory and analgesic properties, which make it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the main limitations of using PACOC is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of PACOC. One potential direction is to further investigate its mechanism of action and its potential use as a treatment for inflammatory diseases such as arthritis and asthma. Another potential direction is to explore its potential use as a drug delivery agent, as it has been shown to easily penetrate cell membranes and deliver drugs to specific target sites. Additionally, further studies could be conducted to investigate the potential use of PACOC in the treatment of cancer, as it has been shown to exhibit anti-tumor properties in certain animal models.
Aplicaciones Científicas De Investigación
PACOC has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of PACOC is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. PACOC has also been studied for its potential use as a drug delivery agent, as it can easily penetrate cell membranes and deliver drugs to specific target sites.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(13-9-5-2-6-10-13)17-19-14(18)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBICYSQEWXOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B3842624.png)

![N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842630.png)


![2-amino-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842644.png)
![N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842652.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842670.png)
![methyl 5-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B3842687.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842710.png)

